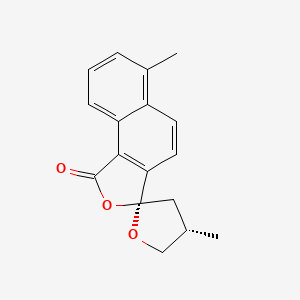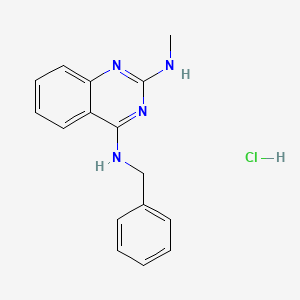
Chitopentaose (pentahydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chitopentaose (pentahydrochloride) is a chitosan oligosaccharide with notable anti-inflammatory properties. It is a substrate for the gene encoding chitinase B (FjchiB) and is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects . The compound has a molecular formula of C30H62Cl5N5O21 and a molecular weight of 1006.10 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chitopentaose (pentahydrochloride) is typically synthesized through the enzymatic degradation of chitosan. This process involves the use of specific enzymes such as chitinase, which cleave the chitosan polymer into smaller oligosaccharides . The enzymatic preparation is favored due to its environmentally friendly nature and ability to produce well-defined oligosaccharides .
Industrial Production Methods: Industrial production of chitopentaose (pentahydrochloride) involves the use of bioreactors where chitosan is subjected to enzymatic hydrolysis under controlled conditions. The reaction conditions, such as temperature, pH, and enzyme concentration, are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Chitopentaose (pentahydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the oligosaccharide, potentially altering its biological activity.
Reduction: This reaction can be used to modify the oligosaccharide’s structure, impacting its solubility and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can be used to introduce new properties to the compound
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce various oxidized derivatives of chitopentaose, while reduction can yield reduced forms with different functional groups .
Applications De Recherche Scientifique
Chitopentaose (pentahydrochloride) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which chitopentaose (pentahydrochloride) exerts its effects involves several molecular targets and pathways:
Anti-inflammatory Action: The compound interacts with inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.
Antitumor Activity: In hepatocellular carcinoma, chitopentaose (pentahydrochloride) induces apoptosis through the intrinsic mitochondrial pathway.
Autophagy Suppression: The compound also impairs protective autophagy by inhibiting the fusion of autophagosomes and lysosomes, further promoting apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Chitopentaose (pentahydrochloride) is part of a family of chitosan oligosaccharides, each with unique properties:
Chitotetraose tetrahydrochloride: Similar in structure but with one less glucosamine unit, it also exhibits anti-inflammatory properties.
Chitobiose dihydrochloride: A smaller oligosaccharide with two glucosamine units, used in similar research applications.
Chitohexaose hexahydrochloride: Contains six glucosamine units and is used for its enhanced biological activity.
Chitoheptaose heptahydrochloride: With seven glucosamine units, it has shown potential in promoting heart rehabilitation.
Chitopentaose (pentahydrochloride) stands out due to its specific degree of polymerization, which provides a balance between solubility and biological activity, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;pentahydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H57N5O21.5ClH/c31-7(1-36)17(43)23(8(42)2-37)53-28-14(33)20(46)25(10(4-39)50-28)55-30-16(35)22(48)26(12(6-41)52-30)56-29-15(34)21(47)24(11(5-40)51-29)54-27-13(32)19(45)18(44)9(3-38)49-27;;;;;/h1,7-30,37-48H,2-6,31-35H2;5*1H/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-;;;;;/m0...../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDWTALLCUNVFU-MNZPGXLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62Cl5N5O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1006.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-hydroxy-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B3026807.png)



![6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3026813.png)






![methyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B3026824.png)


